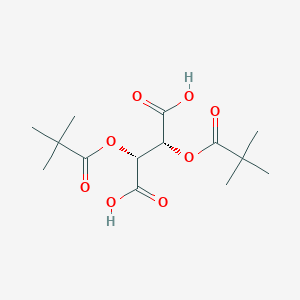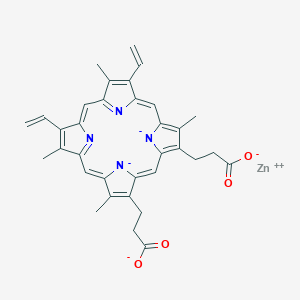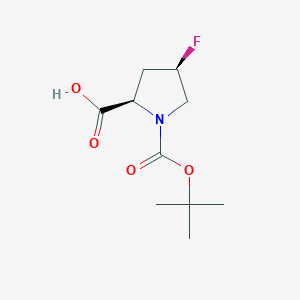
(2S,4S)-Ácido 4-hidroxipirrolidina-2-carboxílico clorhidrato
Descripción general
Descripción
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology
Aplicaciones Científicas De Investigación
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
- The primary target of this compound is 6-oxocamphor hydrolase . This enzyme plays a crucial role in catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction. As a result, it yields the optically active (2R,4S)-beta-campholinic acid .
Target of Action
Análisis Bioquímico
Biochemical Properties
Cis-4-Hydroxy-L-Proline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit collagen synthesis, a process crucial for the structural integrity of various tissues . This interaction with collagen synthesis pathways highlights its potential role in influencing the structure and function of tissues.
Cellular Effects
Cis-4-Hydroxy-L-Proline Hydrochloride has been observed to have significant effects on cellular processes. It can block myotube formation and expression of sarcomeric myosin heavy chain in C2C12 murine skeletal muscle cells . It also inhibits the proliferation of certain cancer cell lines, such as the murine Panc02 pancreatic carcinoma cell line .
Molecular Mechanism
The molecular mechanism of action of Cis-4-Hydroxy-L-Proline Hydrochloride involves its interaction with collagen synthesis pathways. By inhibiting this process, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of Cis-4-Hydroxy-L-Proline Hydrochloride can vary with different dosages in animal models
Metabolic Pathways
Cis-4-Hydroxy-L-Proline Hydrochloride is involved in specific metabolic pathways. It is known to interact with enzymes involved in collagen synthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral starting material, such as (S)-proline.
Hydroxylation: The hydroxylation of the pyrrolidine ring is achieved using specific reagents and conditions to introduce the hydroxyl group at the 4-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride often employs optimized synthetic routes to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Enzymatic Synthesis: Utilizing enzymes to achieve stereoselective synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation Products: Pyrrolidin-2-one derivatives.
Reduction Products: Pyrrolidine-2-methanol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with an azido group instead of a hydroxyl group.
(2S,4S)-4-Mercaptopyrrolidine-2-carboxylic acid hydrochloride: Contains a thiol group instead of a hydroxyl group.
Uniqueness
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633586 | |
| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441067-49-8 | |
| Record name | (4S)-4-Hydroxy-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)


![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)



![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)






